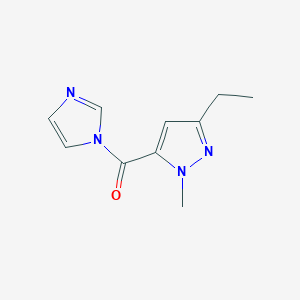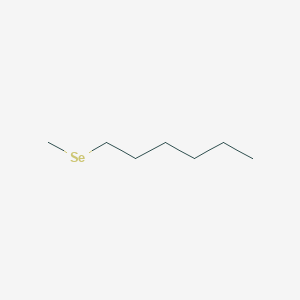![molecular formula C70H88S3 B14202631 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene CAS No. 873651-39-9](/img/structure/B14202631.png)
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thiophene core substituted with fluorenyl groups, which are further modified with dioctyl chains. The presence of these groups imparts specific electronic and optical properties, making it valuable in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-dioctylfluorene: This is achieved through the alkylation of fluorene with octyl bromide in the presence of a strong base like potassium tert-butoxide.
Bromination: The 9,9-dioctylfluorene is then brominated using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Suzuki Coupling: The brominated product undergoes Suzuki coupling with thiophene-2-boronic acid in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate reagents like NBS for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms at specific positions.
科学研究应用
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and nanocomposites.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials for electronic devices and sensors.
作用机制
The mechanism of action of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is primarily based on its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it suitable for use in electronic and photonic devices. The dioctyl chains enhance solubility and processability, facilitating its incorporation into various materials.
相似化合物的比较
Similar Compounds
2,5-bis(9,9-diphenylfluoren-2-yl)thiophene: Similar structure but with diphenyl groups instead of dioctyl chains.
4,8-bis(5-(9,9-dioctylfluoren-2-yl)-2-thiophene)benzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Contains additional thiadiazole rings, offering different electronic properties.
Uniqueness
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene stands out due to its unique combination of electronic properties and solubility, making it highly versatile for various applications in organic electronics and materials science.
属性
CAS 编号 |
873651-39-9 |
|---|---|
分子式 |
C70H88S3 |
分子量 |
1025.6 g/mol |
IUPAC 名称 |
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C70H88S3/c1-5-9-13-17-21-29-47-69(48-30-22-18-14-10-6-2)59-35-27-25-33-55(59)57-39-37-53(51-61(57)69)63-41-43-65(71-63)67-45-46-68(73-67)66-44-42-64(72-66)54-38-40-58-56-34-26-28-36-60(56)70(62(58)52-54,49-31-23-19-15-11-7-3)50-32-24-20-16-12-8-4/h25-28,33-46,51-52H,5-24,29-32,47-50H2,1-4H3 |
InChI 键 |
ZWIJOOCIGZJMIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(CCCCCCCC)CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


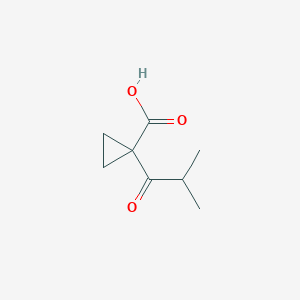
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
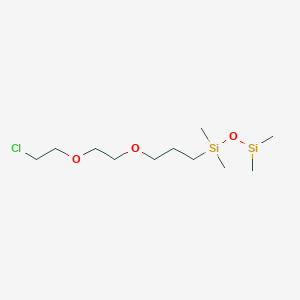
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

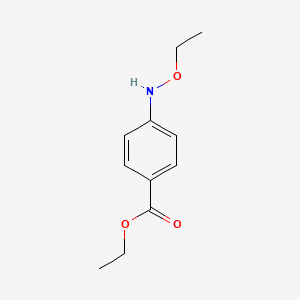
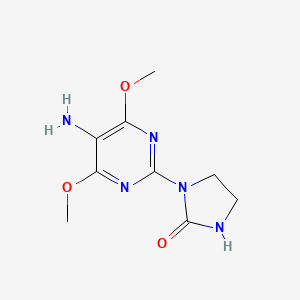
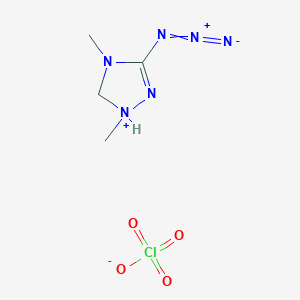
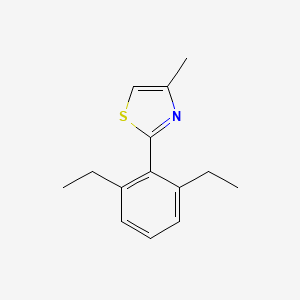
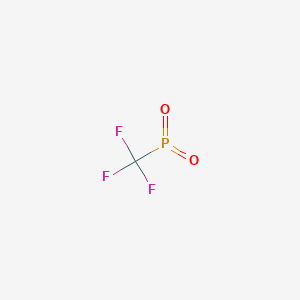
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
